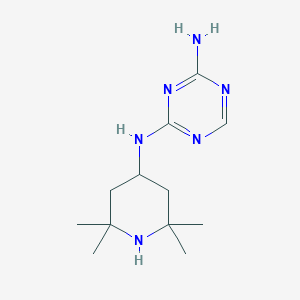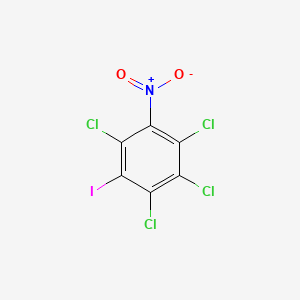
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is a highly substituted benzene derivative. This compound is characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Sequential chlorination steps using chlorine gas in the presence of a catalyst like iron(III) chloride.
Iodination: Introduction of the iodine atom using iodine monochloride or iodine in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of such highly substituted benzene derivatives often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Despite the deactivating nature of the substituents, further substitution can occur under specific conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chlorine facilitates nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Requires strong electrophiles and catalysts like aluminum chloride.
Nucleophilic Substitution: Often involves nucleophiles like hydroxide or methoxide ions.
Reduction: Utilizes reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like iron and hydrochloric acid.
Major Products
Electrophilic Substitution: Further substituted benzene derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing one or more halogen atoms.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- exerts its effects involves interactions with various molecular targets. The electron-withdrawing nature of the substituents affects the electron density of the benzene ring, influencing its reactivity. The compound can participate in electrophilic and nucleophilic reactions, impacting biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2,3,4-tetrachloro-: Similar in having four chlorine atoms but lacks the iodine and nitro groups.
Benzene, 1,2,4,5-tetrachloro-: Another tetrachlorobenzene isomer with different chlorine atom positions.
Benzene, 1,3,5-trichloro-2-nitro-: Contains three chlorine atoms and one nitro group but no iodine.
Uniqueness
Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is unique due to the specific combination and positions of its substituents. This unique arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
67627-21-8 |
|---|---|
Molekularformel |
C6Cl4INO2 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)5(11)4(10)6(3(1)9)12(13)14 |
InChI-Schlüssel |
NPZIJAPKKLWSOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)

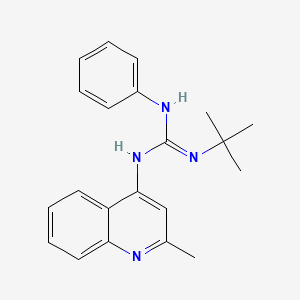
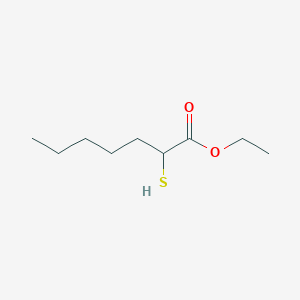
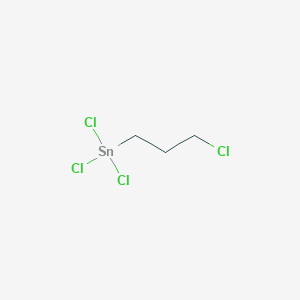
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

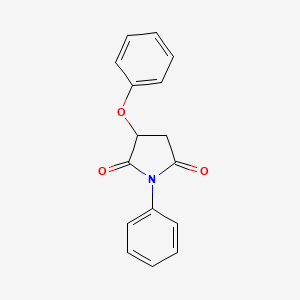


![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)

